

# First-in-Human Clinical Trial Results of GLS1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |
|----------------------|----------------|-----------|--|--|
| Compound Name:       | GLS1 Inhibitor |           |  |  |
| Cat. No.:            | B607658        | Get Quote |  |  |

The landscape of cancer metabolism-targeted therapies has seen a significant advancement with the development of glutaminase (GLS1) inhibitors. These agents target the crucial role of glutamine in tumor cell growth and survival. This guide provides a comparative analysis of the first-in-human clinical trial results for three key **GLS1 inhibitors**: Telaglenastat (CB-839), IACS-6274 (IPN60090), and Sirpiglenastat (DRP-104).

# At a Glance: GLS1 Inhibitors in Early Clinical Development



| Inhibitor                   | Company                      | Trial Identifier | Phase       | Key<br>Characteristics                                                                |
|-----------------------------|------------------------------|------------------|-------------|---------------------------------------------------------------------------------------|
| Telaglenastat<br>(CB-839)   | Calithera<br>Biosciences     | NCT02071862      | Phase I/II  | First-in-class,<br>oral, selective,<br>allosteric inhibitor<br>of GLS1.[1]            |
| IACS-6274<br>(IPN60090)     | MD Anderson<br>Cancer Center | NCT03894540      | Phase I     | Potent, oral GLS1 inhibitor with excellent pharmacokinetic properties.[2][3]          |
| Sirpiglenastat<br>(DRP-104) | Dracen<br>Pharmaceuticals    | NCT04471415      | Phase I/IIa | Prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[4] |

### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from the first-in-human clinical trials of these **GLS1** inhibitors.

## Table 1: Efficacy of First-in-Human GLS1 Inhibitors (Monotherapy)



| Inhibitor                                       | Trial                                                                     | Tumor<br>Type(s)         | Dose                                           | Efficacy<br>Endpoint              | Result                                                 |
|-------------------------------------------------|---------------------------------------------------------------------------|--------------------------|------------------------------------------------|-----------------------------------|--------------------------------------------------------|
| Telaglenastat<br>(CB-839)                       | NCT0207186<br>2                                                           | Advanced<br>Solid Tumors | 800 mg BID<br>(RP2D)                           | Overall<br>Response<br>Rate (ORR) | 5% (in renal<br>cell<br>carcinoma)[1]                  |
| Disease<br>Control Rate<br>(DCR)                | 43% across<br>expansion<br>cohorts; 50%<br>in renal cell<br>carcinoma.[1] |                          |                                                |                                   |                                                        |
| IACS-6274                                       | NCT0389454<br>0                                                           | Advanced<br>Solid Tumors | 180mg BID<br>(Recommend<br>ed Phase 2<br>Dose) | Best Overall<br>Response          | Stable Disease (SD) in 17 of 20 evaluable patients.[2] |
| Disease<br>Control Rate<br>(DCR) at 12<br>weeks | 60%[2]                                                                    |                          |                                                |                                   |                                                        |
| Sirpiglenastat<br>(DRP-104)                     | NCT0447141<br>5                                                           | Advanced<br>Solid Tumors | Dose<br>escalation<br>ongoing                  | Efficacy Data                     | Preliminary results not yet reported in detail.        |

BID: Twice daily; RP2D: Recommended Phase 2 Dose

## Table 2: Safety and Tolerability of First-in-Human GLS1 Inhibitors



| Inhibitor                   | Trial       | Maximum Tolerated Dose (MTD)               | Most Common<br>Adverse Events<br>(AEs)       | Dose-Limiting Toxicities (DLTs)                                                                                                                         |
|-----------------------------|-------------|--------------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Telaglenastat<br>(CB-839)   | NCT02071862 | Not reached[1]                             | Fatigue (23%),<br>Nausea (19%)[1]            | Not specified in detail in the provided results.                                                                                                        |
| IACS-6274                   | NCT03894540 | Not specified;<br>RP2D is 180mg<br>BID.[2] | Mild transient<br>visual<br>disturbances.[3] | One patient at the highest dose level experienced acute renal failure and posterior reversible encephalopathy syndrome (PRES), which fully resolved.[3] |
| Sirpiglenastat<br>(DRP-104) | NCT04471415 | To be determined.                          | Data not yet<br>mature.                      | Data not yet mature.                                                                                                                                    |

### Experimental Protocols Telaglenastat (CB-839) - NCT02071862

This Phase I, open-label, first-in-human trial utilized a standard 3+3 dose-escalation design to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of telaglenastat in patients with advanced solid tumors.[1] Following dose escalation, tumor-specific expansion cohorts were enrolled.[1] Key assessments included safety monitoring, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity based on Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[1][5]

#### IACS-6274 - NCT03894540

This was a biomarker-driven, Phase I dose-escalation study in patients with molecularly selected advanced solid tumors.[6] The trial employed a Bayesian Optimal Interval (BOIN)



design for dose escalation.[2] The primary objectives were to evaluate the safety and tolerability of IACS-6274, identify the maximum tolerated dose, and establish the recommended Phase II dose.[3][7] Secondary objectives included assessing pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[3][7] Pharmacodynamic studies involved measuring metabolic activity in patients' peripheral blood mononuclear cells.[3]

### Sirpiglenastat (DRP-104) - NCT04471415

This is an ongoing Phase 1/2a first-in-human study designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of sirpiglenastat.[8] The study includes dose-escalation parts for both intravenous and subcutaneous administration, followed by dose expansion cohorts in patients with specific genetic mutations (e.g., KEAP1, NFE2L2, and/or STK11 mutations in non-small cell lung cancer).[8][9] The trial will also investigate sirpiglenastat in combination with the immune checkpoint inhibitor atezolizumab.[8]

## Visualizations Glutamine Metabolism and GLS1 Inhibition





Click to download full resolution via product page

Caption: Simplified pathway of glutamine metabolism and the point of intervention for **GLS1** inhibitors.

### First-in-Human GLS1 Inhibitor Trial Workflow





Click to download full resolution via product page

Caption: A general workflow for the first-in-human clinical trials of **GLS1 inhibitors**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. IACS-6274 is well tolerated and biologically active in selected advanced tumours Medical Conferences [conferences.medicom-publishers.com]
- 7. nursingcenter.com [nursingcenter.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Facebook [cancer.gov]
- To cite this document: BenchChem. [First-in-Human Clinical Trial Results of GLS1 Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607658#clinical-trial-results-for-first-in-human-gls1-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com